2-Methylthiazolidine-4-carboxylic acid
Overview
Description
2-Methylthiazolidine-4-carboxylic acid (MTCA) is a compound that is formed as a result of a non-enzymatic condensation reaction and consecutive ring formation with cysteine and acetaldehyde . It is functionally related to an alpha-amino acid .
Synthesis Analysis
MTCA is produced by the reaction of acetaldehyde and cysteine . Acetaldehyde is a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Its high reactivity towards biogenic nucleophiles has toxicity as a consequence .Molecular Structure Analysis
The molecular formula of MTCA is C5H9NO2S .Chemical Reactions Analysis
Acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form MTCA . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of MTCA include a molecular weight of 147.195 Da and a monoisotopic mass of 147.035400 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.0±37.0 °C at 760 mmHg, and a flash point of 155.2±26.5 °C .Scientific Research Applications
Prodrug of L-Cysteine for Hepatoprotection : 2-Methylthiazolidine-4-carboxylic acid has been evaluated for its protective effect against hepatotoxic deaths in mice induced by acetaminophen. It is suggested that these 2-substituted thiazolidine-4-carboxylic acids serve as prodrugs of L-cysteine, liberating this amino acid in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).
Building Block for Pseudopeptide Foldamers : 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a related compound, has been used as a new building block for constructing pseudopeptide foldamers. These structures show potential for various applications due to their robust template for functionalization (Tomasini et al., 2003).
Investigation of Rotational Barriers in Proline Analogues : Studies on the rotational barriers for cis/trans isomerization of various proline analogues, including 2-Methylthiazolidine-4-carboxylic acid, contribute to understanding the dynamics of these molecules, relevant in peptide chemistry and protein engineering (Kern et al., 1997).
Antibacterial Activities : Derivatives of 2-Arylthiazolidine-4-carboxylic acid, including variants with methyl groups, have been synthesized to screen for antibacterial activities. Certain derivatives showed potent antibacterial properties, suggesting potential pharmaceutical applications (Song et al., 2009).
Role in Detoxification Pathways : Thioprolines like 2-Methylthiazolidine-4-carboxylic acid formed by reacting cysteine with carbonyls in grape wine have pharmaceutical properties and are considered major detoxification pathways for carcinogenic carbonyls. Their formation is influenced by grape type and storage duration (Liu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTPNEYXMGZOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914841 | |
Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazolidine-4-carboxylic acid | |
CAS RN |
4165-32-6 | |
Record name | 2-Methylthiazolidine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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